molecular formula C11H10N2O3 B13151389 ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

Cat. No.: B13151389
M. Wt: 218.21 g/mol
InChI Key: OWFIMDOKHFUAKM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate (CAS 919766-35-1) is a high-value ethyl ester derivative of the 1H-indazole heterocycle, serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure features an oxoacetate functional group at the 3-position of the indazole core, making it a valuable precursor for the synthesis of diverse heterocyclic compounds. This compound is primarily utilized by researchers as a starting material for the design and synthesis of novel bioactive molecules. Its key research applications include serving as a core scaffold in the development of novel antimicrobial agents . Research demonstrates that indazole-based compounds, structurally analogous to those derived from this reagent, show significant inhibitory activity against Gram-positive bacteria such as S. pneumoniae , with some derivatives exhibiting superior efficacy compared to standard antibiotics like ampicillin . Furthermore, the indazole scaffold is of great interest in neuroscience and oncology research. Tetrahydroindazole-based compounds, which share a related core structure, have been developed as highly potent and selective ligands for the sigma-2 receptor (TMEM97) . This receptor is a promising target for the development of therapeutic agents for CNS disorders, including Alzheimer's disease, and for cancer, due to its role in cell proliferation and as a biomarker for solid tumors . The primary value of this compound to researchers lies in its role as a chemical probe and building block for exploring new biological pathways and generating structure-activity relationship (SAR) data in the pursuit of new therapeutic leads. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-(1H-indazol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)9-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,13)

InChI Key

OWFIMDOKHFUAKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Methodology and Reaction Pathway

  • Electrophilic Addition of Ethyl Oxalyl Chloride:
    The process begins with the addition of ethyl oxalyl chloride to N-methylimidazole or similar heterocycles. The acylation predominantly occurs at the C2 position of the heteroaryl ring, facilitated by the electron-rich nature of the heteroatom (e.g., nitrogen in imidazole).
    Reaction conditions:

    • Solvent: Dichloromethane (CH₂Cl₂)
    • Temperature: 20 °C
    • Base: Triethylamine or Hünig's base (i-Pr₂NEt) to scavenge HCl
    • Reaction time: 12–24 hours
  • Mechanism:
    The acyl chloride reacts with the heteroatom, forming an acylium ion intermediate that undergoes nucleophilic attack at the C2 position, yielding the corresponding glyoxylate derivative (e.g., imidazolyl glyoxylate).

Reaction Scheme

Heteroaryl (e.g., N-methylimidazole) + Ethyl oxalyl chloride → Ethyl 2-(heteroaryl)-2-oxoacetate

Yield and Optimization

  • Yields are generally high, often exceeding 90%, especially when optimized with appropriate bases and solvents.
  • Side reactions include N-acylation at other heteroatoms, but regioselectivity is typically high under controlled conditions.

Metalation and Nucleophilic Acyl Substitution

An alternative approach involves metalation of heteroaryl compounds followed by acylation with dialkyl oxalates, such as ethyl oxalate.

Procedure

  • Metalation:

    • Reagents: Organolithium or Grignard reagents (e.g., n-BuLi or Mg in THF)
    • Conditions: Low temperature (-78°C to 0°C) to prevent side reactions
    • Substrate: Heteroaryl halides (e.g., 2-bromothiazoles or 2-bromothiazolyl derivatives)
  • Acylation:

    • Reagents: Dialkyl oxalates (e.g., ethyl oxalate)
    • Conditions: Room temperature to moderate heating (40–50°C)
    • Outcome: Formation of the corresponding oxoacetate derivatives

Advantages

  • High regioselectivity and yields (up to 95%)
  • Suitable for synthesizing various heteroaryl glyoxylates with different heterocyclic cores

Limitations

  • Requires sensitive handling of organometallic reagents
  • Necessitates inert atmosphere conditions

Photochemical and Flow Synthesis Approaches

Recent advancements have introduced photochemical methods and flow chemistry to synthesize indazolones and related heterocycles, which can be adapted for the preparation of this compound.

Photochemical Route

  • In situ Generation of o-Nitrosobenzaldehyde:
    o-Nitrosobenzaldehyde, a key intermediate, can be generated photochemically from o-nitrobenzyl alcohols under mild conditions using broad-spectrum LED irradiation in aqueous media.

    • Reaction conditions: Room temperature, aqueous solvent, visible light (365-457 nm)
    • Advantages: Environmentally friendly, avoids harsh reagents
  • Reaction with Primary Amines:
    The generated o-nitrosobenzaldehyde reacts with primary amines to form indazolones via cyclization pathways, which can be further functionalized to incorporate the oxoacetate group.

Flow Chemistry

  • Flow setup:
    • Ethyl bromozinc acetate and heteroaryl halides are combined in a continuous flow system with zinc metal and palladium catalysis, enabling efficient acylation under controlled conditions with high yields.

Summary of Key Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield References
Electrophilic acylation Ethyl oxalyl chloride + heteroaryl (e.g., N-methylimidazole) CH₂Cl₂ 20 °C >90% ,
Metalation + acylation Organometallics + dialkyl oxalates THF -78°C to 50°C 83–95%
Photochemical synthesis o-Nitrobenzyl alcohols + primary amines Aqueous Room temperature Variable, high efficiency

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is an organic compound featuring an indazole moiety attached to a ketoester functional group. It has a molecular formula of C12H10N2O3C_{12}H_{10}N_2O_3 and includes a 1H-indazole ring, a carbonyl group, and an ethyl ester group. This compound is of interest in medicinal chemistry for its potential biological activities and applications in drug discovery.

Potential Applications

  • Anticancer Properties: Derivatives of this compound show promise as anticancer agents by inhibiting tumor cell proliferation. Indazoles, in general, are recognized as effective pharmacophores in medicinal chemistry and have demonstrated antitumor and anticancer activities .
  • Treatment or Prevention of Diseases: Certain 5-indazole derivatives are potent agonists of S1P1 and can be used in the treatment or prevention of diseases such as Alzheimer’s disease, amyotrophic lateral sclerosis, spinal ischemia, ischemic stroke, spinal cord injury, cancer-related brain injury, Shy-Drager syndrome, progressive supranuclear palsy, Lewy body disease, stroke, cerebral infarction, multi-infarct dementia, and geriatric dementia . They may also be used to treat or prevent viral diseases like HIV infection, hepatitis C, and cytomegalovirus infection, as well as infectious diseases such as pathogenic fungal diseases .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
Ethyl 2-(1H-indol-3-yl)-2-oxoacetateIndole-based ketoesterExhibits different biological activity profiles
Ethyl 2-(5-methylindazol-3-yl)-2-oxoacetateMethylated indazolePotentially enhanced lipophilicity
Ethyl 2-(1H-pyrazol-3-yl)-2-oxoacetatePyrazole-based ketoesterDifferent pharmacological properties

Mechanism of Action

The mechanism of action of ethyl 2-(1H-indazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Melting Point (°C) Key References
This compound - C₁₁H₁₀N₂O₃ Indazol-3-yl, oxoacetate - -
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 14771-33-6 C₁₃H₁₃NO₄ 5-methoxyindol-3-yl 218–220
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate 1243308-37-3 C₉H₁₀Cl₂N₂O₃ 5-chloropyridin-2-yl, amide -
Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate - C₁₅H₁₆O₄ Cyclopropyl, tricyclic indenone 89–91
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate - C₁₀H₉N₃O₃S Benzothiazole, amino substituent -

Key Observations:

  • Heterocyclic Core Variations :
    • Indazole vs. Indole/Benzothiazole/Pyridine: The indazole core (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to indole (one nitrogen) or pyridine (one basic nitrogen). This difference can influence binding to biological targets like kinases or GPCRs .
    • Substituent Effects :
  • Halogenation (e.g., 5-chloropyridin-2-yl in ) improves lipophilicity and metabolic resistance .
  • Cyclopropyl groups () introduce steric bulk and conformational rigidity, which may optimize pharmacokinetic profiles .

Key Insights:

  • PPAR Modulation : Benzothiazole-based oxoacetates (e.g., compounds from ) exhibit PPARα antagonism, contrasting with indole derivatives that may target kinases like GSK-3 .
  • Structural-Activity Relationships :
    • The indazole core’s dual nitrogen atoms could enhance binding to ATP pockets in kinases compared to indole derivatives.
    • Fluorine substitution (e.g., 5-fluoroindole in ) improves metabolic stability and blood-brain barrier penetration .

Q & A

Q. What spectroscopic techniques are recommended for characterizing ethyl 2-(1H-indazol-3-yl)-2-oxoacetate, and how should data interpretation be approached?

Answer:

  • FT-IR/Raman : Use to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones/esters) and aromatic C-H vibrations (~3000 cm⁻¹). Compare to computational spectra (DFT methods) for validation .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for splitting patterns (e.g., indazole protons at δ 7.5–8.5 ppm, ethyl group protons as quartets/triplets). Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry : Confirm molecular weight (exact mass: ~246.07 g/mol) and fragmentation patterns using ESI-MS or HRMS. Monitor purity and detect byproducts .

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be monitored?

Answer:

  • Synthesis : React 1H-indazole-3-carboxylic acid with ethyl oxalyl chloride in anhydrous DCM, using Et3_3N as a base. Reflux at 40–50°C for 4–6 hours .
  • Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Visualize under UV or iodine vapor. Confirm completion by disappearance of starting material spots .
  • Work-up : Quench with ice-water, extract with DCM, dry over Na2_2SO4_4, and purify via recrystallization (methanol/water) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with hazard warnings (e.g., irritant, toxic) .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. SHELXT/SHELXL (via WinGX) for structure solution/refinement .
  • Analysis : Validate anisotropic displacement parameters (ORTEP plots) and hydrogen bonding networks. Compare bond lengths/angles to DFT-optimized geometries .
  • Challenges : Address twinning or disorder via SHELXE’s dual-space algorithms .

Q. How can computational methods predict the reactivity and biological activity of this compound?

Answer:

  • DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity and low ΔG values .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies mitigate side reactions during functionalization of this compound?

Answer:

  • Protection/Deprotection : Shield reactive sites (e.g., indazole NH with Boc groups) before alkylation/acylation. Remove protecting agents under mild acidic conditions .
  • Catalysis : Employ Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
  • Optimization : Screen solvents (DMF vs. THF) and temperatures to suppress ester hydrolysis or decarboxylation .

Q. How can researchers analyze conflicting crystallographic and spectroscopic data for this compound?

Answer:

  • Cross-Validation : Compare experimental XRD bond lengths with NMR-derived 3J^3J-coupling constants (Karplus equation) .
  • Dynamic Effects : Account for conformational flexibility (e.g., ester group rotation) via variable-temperature NMR or molecular dynamics simulations .
  • Error Sources : Re-examine refinement parameters (e.g., thermal motion in SHELXL) or spectrometer calibration (NMR shimming) .

Q. What advanced purification techniques are suitable for isolating enantiomerically pure derivatives?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) at 1 mL/min. Monitor elution with polarimetric detection .
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., (-)-menthol) to form diastereomeric salts, then recrystallize .

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